2-((2-(benzylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the carboxamide group could potentially allow for hydrogen bonding, which could influence the compound’s physical properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited COX-1/COX-2 inhibition and showed significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). These findings suggest that structurally related compounds, including the one specified, may possess valuable pharmacological properties.
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds is a key area of research due to their importance in medicinal chemistry. Thienopyrimidine synthesis from Gewald thiophenes, as well as the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, demonstrates the synthetic utility of related chemical structures in creating biologically active molecules (Pokhodylo et al., 2010). This highlights the potential of the specified compound in synthesizing new molecules with diverse biological activities.
Antimicrobial Activity
Derivatives of thienopyrimidine have been studied for their antimicrobial activity. For instance, compounds synthesized from 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed significant activity against various bacterial and fungal strains, outperforming standard drugs in some cases (Kolisnyk et al., 2015). This suggests the potential antimicrobial application of compounds structurally related to the specified chemical.
Antiviral and Antiretroviral Activities
Pyrimidine derivatives have also been explored for their antiviral and antiretroviral activities. Compounds such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrated marked inhibition of retrovirus replication, indicating the potential of related compounds in antiviral research (Hocková et al., 2003).
Synthesis of Functionalized Pyrimidines
The Biginelli reaction has been utilized to synthesize functionalized pyrimidines, offering new opportunities for creating molecules with potential biological activities (Gein et al., 2020). This synthetic approach could be applicable to the specified compound, enabling the generation of novel derivatives with diverse functionalities.
Future Directions
Properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-26-21(29)16(20(28)25-17-10-6-7-11-18(17)30-2)13-24-22(26)31-14-19(27)23-12-15-8-4-3-5-9-15/h3-11,13H,12,14H2,1-2H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBJUUNHHDGKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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